![molecular formula C23H24N4O4 B2600925 methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 868213-23-4](/img/structure/B2600925.png)
methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyran ring, a pyridine ring, and a carboxylate ester group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several heterocyclic rings. The imidazole ring is a five-membered ring with two nitrogen atoms, the pyran ring is a six-membered ring with one oxygen atom, and the pyridine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the imidazole ring, for example, could allow for reactions involving the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxylate ester group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Experimental and Theoretical Studies : This research explored the functionalization reactions of related compounds, offering insights into the synthetic processes and mechanisms. The study highlights the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and imidazo derivatives through spectroscopically determined structures, emphasizing the importance of theoretical examinations in understanding reaction mechanisms (Yıldırım, Kandemirli, & Demir, 2005).
- Synthesis of Imidazo Derivatives : Research on the synthesis of imidazo[1,2-a]pyridines via "water-mediated" hydroamination and silver-catalyzed aminooxygenation presents a valuable approach to generating key intermediates for further chemical transformations, showcasing the potential for the development of novel compounds (Mohan, Rao, & Adimurthy, 2013).
Pharmacological Applications
- Potassium-Competitive Acid Blockers (P-CABs) : A study highlighted the synthesis and evaluation of pyridine derivatives as P-CABs, indicating significant potential for further development due to their excellent physicochemical and pharmacological properties. This underscores the importance of the substituent's character in enhancing biological activity and physicochemical properties (Palmer et al., 2007).
Anticancer and Antimicrobial Activities
- Anticancer Agents : The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines was targeted for their potential as anticancer agents, with some derivatives showing promise as mitotic inhibitors, indicating the therapeutic potential of these compounds in cancer treatment (Temple et al., 1987).
- Antimicrobial Activity : Another study synthesized pyrazolopyridines with the aim of evaluating their antibacterial activities, identifying several compounds with potent antibacterial properties. This research contributes to the ongoing search for new antimicrobial agents to combat resistant bacterial strains (Maqbool et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The potential applications and future directions for research on this compound would depend on its specific chemical and biological properties. Given its complex structure and the presence of several functional groups, it could be of interest in various areas of research, including medicinal chemistry and materials science .
Propiedades
IUPAC Name |
methyl 2-amino-6-(3-imidazol-1-ylpropyl)-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15-13-17-19(22(28)27(15)11-6-10-26-12-9-25-14-26)18(16-7-4-3-5-8-16)20(21(24)31-17)23(29)30-2/h3-5,7-9,12-14,18H,6,10-11,24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTSDPAJWCMSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1CCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
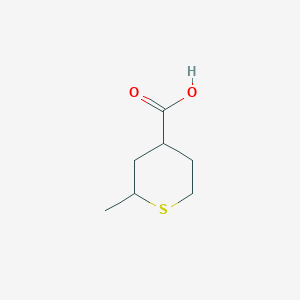
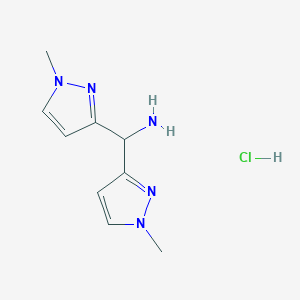
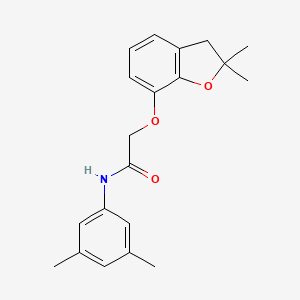
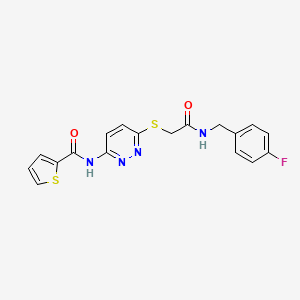
![3-cinnamyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600849.png)
![7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/no-structure.png)
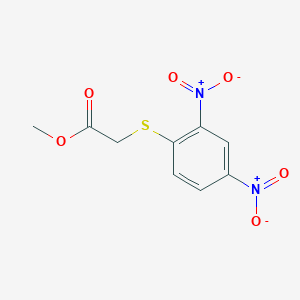
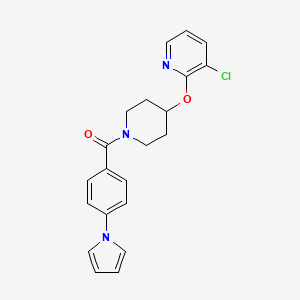
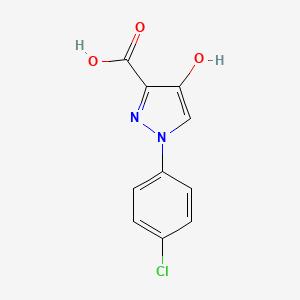
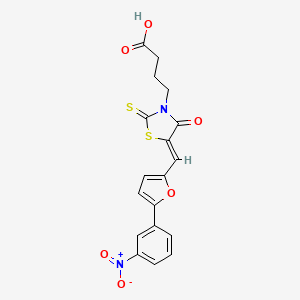
![4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid](/img/structure/B2600857.png)
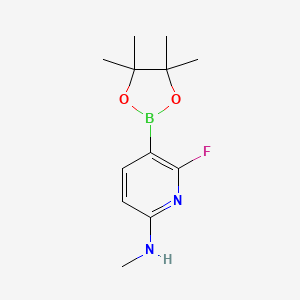
![(2E)-3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2600863.png)
![2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B2600864.png)
